(Z)-N-(4-METHOXY-2-NITROPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE
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Overview
Description
(Z)-N-(4-METHOXY-2-NITROPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-METHOXY-2-NITROPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE typically involves the reaction of 4-methoxy-2-nitroaniline with 2-methyl-3-phenyl-2-propenoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-METHOXY-2-NITROPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-METHOXY-2-NITROPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Preliminary studies indicate that it may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-(4-METHOXY-2-NITROPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(4-METHOXY-2-NITROPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE shares similarities with other nitroaromatic compounds, such as 4-methoxy-2-nitroaniline and 2-methoxy-4-nitrophenyl isocyanate.
- It also resembles other propenamide derivatives, such as N-(4-methoxyphenyl)-2-methyl-3-phenyl-2-propenamide.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both a nitro group and a methoxy group on the aromatic ring, along with the propenamide moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(Z)-N-(4-methoxy-2-nitrophenyl)-2-methyl-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-12(10-13-6-4-3-5-7-13)17(20)18-15-9-8-14(23-2)11-16(15)19(21)22/h3-11H,1-2H3,(H,18,20)/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMLHTMRMCGHHY-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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